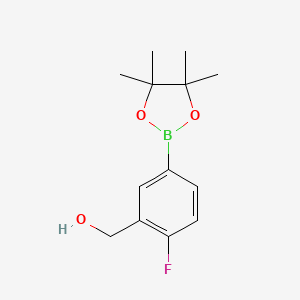(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
CAS No.: 1352733-99-3
Cat. No.: VC2721383
Molecular Formula: C13H18BFO3
Molecular Weight: 252.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1352733-99-3 |
|---|---|
| Molecular Formula | C13H18BFO3 |
| Molecular Weight | 252.09 g/mol |
| IUPAC Name | [2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C13H18BFO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11(15)9(7-10)8-16/h5-7,16H,8H2,1-4H3 |
| Standard InChI Key | YSRGQIKTOVYLDF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CO |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CO |
Introduction
Basic Chemical Identity and Properties
Structural Identification
(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is a fluorinated arylboronic acid pinacol ester with a hydroxymethyl functionality. The compound features a benzene ring with three key substituents: a fluorine atom at the ortho position (C-2), a pinacol boronate ester at the meta position (C-5), and a hydroxymethyl group attached to the ring. This strategic arrangement of functional groups creates a versatile building block for various synthetic applications.
The compound is registered with CAS number 1352733-99-3 and has several synonyms including 4-Fluoro-3-(hydroxymethyl)phenylboronic acid pinacol ester and Benzenemethanol, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- . Its MDL number is recorded as MFCD18729954 .
Chemical Reactivity Profile
Functional Group Reactivity
The chemical behavior of (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol is governed by its three key functional components:
-
The pinacol boronate ester group participates in cross-coupling reactions, particularly Suzuki-Miyaura couplings with aryl halides in the presence of palladium catalysts. This functionality makes the compound valuable as a building block in complex molecule synthesis.
-
The hydroxymethyl group can undergo various transformations typical of primary alcohols. Based on reactions observed with structurally similar compounds, this group can be:
-
Oxidized to aldehyde or carboxylic acid
-
Converted to halides via substitution reactions
-
Protected as ethers or esters
-
Activated as mesylates or tosylates for further functionalization
-
-
The fluorine substituent influences the electronic properties of the aromatic ring, potentially directing subsequent reactions. Fluorine's electronegativity creates a partial positive charge on the adjacent carbon atoms, affecting their reactivity toward nucleophilic attack.
Synthetic Transformations
The hydroxymethyl group of structurally related compounds can be transformed into various functional groups. For instance, it can be converted to a bromomethyl derivative using carbon tetrabromide and triphenylphosphine, as observed in similar compounds . This transformation typically proceeds with excellent yields (90-94%) under mild conditions.
Similarly, the hydroxyl group can be converted to a methanesulfonate (mesylate) intermediate through reaction with methanesulfonyl chloride in the presence of a base such as triethylamine . These activations prepare the molecule for subsequent nucleophilic substitution reactions.
Synthesis and Preparation Methods
Purification Techniques
Purification of similar boronate esters typically employs column chromatography on silica gel using appropriate solvent systems. For instance, ethyl acetate/hexane mixtures at various ratios are commonly used for the purification of functionalized arylboronic acid pinacol esters . The compound may also be recrystallized from appropriate solvent systems to enhance purity for specialized applications.
| Manufacturer | Product Number | Purity | Package Size | Price (USD) | Update Date |
|---|---|---|---|---|---|
| Matrix Scientific | 153135 | 95% | 1g | $1,258 | 2021-12-16 |
| Matrix Scientific | 153135 | 95% | 5g | $2,406 | 2021-12-16 |
| AOBChem | 26535 | 97% | 25g | $4,636 | 2021-12-16 |
| Acrotein | UT01131 | 97% | 0.5g | $117.44 | 2021-12-16 |
| ACHEMBLOCK | N26416 | 95% | 1g | $170 | 2021-12-16 |
Table 1: Commercial pricing information for (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
The significant price variation between suppliers (ranging from approximately $117 to $1,258 for similar quantities) indicates potential differences in synthesis scale, purification methods, or market positioning strategies among manufacturers.
Related Compounds and Structural Analogs
Structural Variations
Several compounds share structural similarities with (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol, differing primarily in substitution patterns:
-
(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 1082066-29-2) - This positional isomer features the boronate ester at the para position (C-4) rather than the meta position (C-5) .
-
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 302348-51-2) - This analog lacks the fluorine substituent, having a simpler structure with the boronate ester at the para position to the hydroxymethyl group .
These structural variations can significantly impact reactivity patterns, particularly in coupling reactions, due to different electronic and steric environments around the boronate ester and hydroxymethyl functionalities.
Comparative Analysis
The presence and position of the fluorine atom represents a key differentiating factor among these compounds. Fluorine's strong electronegativity alters the electron distribution within the aromatic ring, potentially affecting:
The positional change of the boronate ester from C-5 to C-4 (as in the 1082066-29-2 isomer) alters the steric environment around this functional group, potentially impacting its accessibility for coupling reactions.
Applications in Synthetic Chemistry
Cross-Coupling Reactions
The primary synthetic utility of (2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol lies in Suzuki-Miyaura cross-coupling reactions. The pinacol boronate ester serves as a masked boronic acid that can couple with aryl or vinyl halides under palladium catalysis to form new carbon-carbon bonds. These transformations are crucial in the synthesis of complex molecular architectures, including pharmaceutical intermediates, agrochemicals, and materials science precursors.
The presence of both the fluorine substituent and the hydroxymethyl group provides opportunities for further functionalization before or after the coupling reaction, enabling diverse synthetic pathways from a single building block.
Building Block in Medicinal Chemistry
Fluorinated compounds have gained significant importance in medicinal chemistry due to fluorine's ability to enhance metabolic stability, modulate lipophilicity, and alter binding affinity to biological targets. The strategic incorporation of fluorine into drug candidates has become a standard approach in pharmaceutical research.
The hydroxymethyl functionality provides a convenient handle for attachment to other molecular fragments, allowing for the construction of complex structures relevant to drug discovery. This group can serve as a linker or be transformed into various other functional groups as synthetic strategies demand.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume